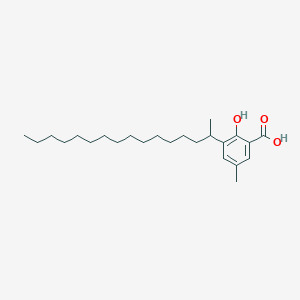
3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzoic acid is an organic compound with a complex structure that includes a long hydrocarbon chain and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzoic acid typically involves the alkylation of a benzoic acid derivative with a hexadecanyl group. The reaction conditions often include the use of a strong base to deprotonate the benzoic acid, followed by the addition of the hexadecanyl halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Formation of 3-(Hexadecan-2-YL)-2-oxo-5-methylbenzoic acid.
Reduction: Formation of 3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzyl alcohol.
Substitution: Formation of 3-(Hexadecan-2-YL)-2-chloro-5-methylbenzoic acid.
Scientific Research Applications
3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of lipid-based drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The long hydrocarbon chain allows for integration into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Hexadecan-2-yl)-4,6-dimethylphenol: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Hexadecane: A simpler hydrocarbon with a similar long chain but lacking the benzoic acid moiety, resulting in different reactivity and uses.
Uniqueness
3-(Hexadecan-2-YL)-2-hydroxy-5-methylbenzoic acid is unique due to its combination of a long hydrocarbon chain and a functionalized benzoic acid. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Properties
CAS No. |
114810-82-1 |
|---|---|
Molecular Formula |
C24H40O3 |
Molecular Weight |
376.6 g/mol |
IUPAC Name |
3-hexadecan-2-yl-2-hydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C24H40O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(3)21-17-19(2)18-22(23(21)25)24(26)27/h17-18,20,25H,4-16H2,1-3H3,(H,26,27) |
InChI Key |
KFRJZGNVTJITQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)C1=C(C(=CC(=C1)C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B14310595.png)
![Methyl 12-[(methanesulfonyl)oxy]dodecanoate](/img/structure/B14310597.png)
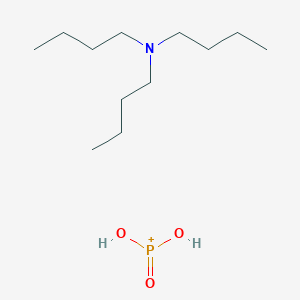
![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)
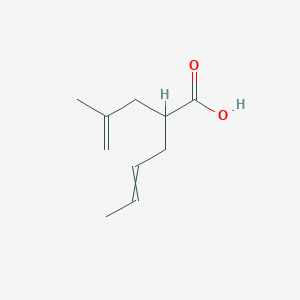
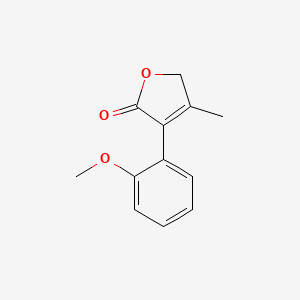
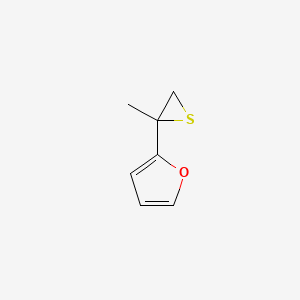
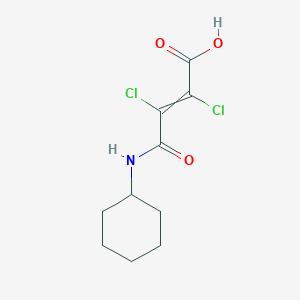
![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)
![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)
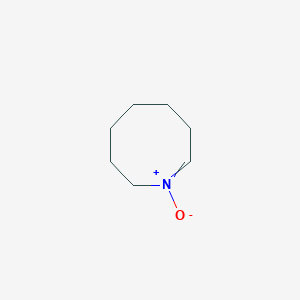
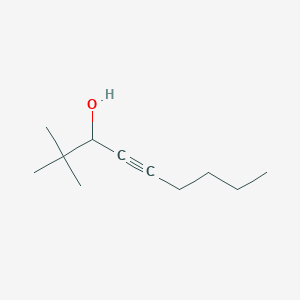
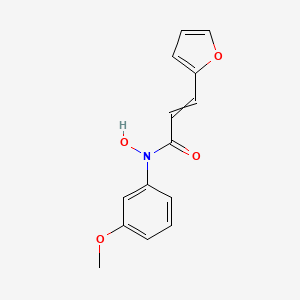
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)
